N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-17-4-3-5-18(16-17)21(25)22-10-15-29(26,27)24-13-11-23(12-14-24)19-6-8-20(28-2)9-7-19/h3-9,16H,10-15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIQMYXXBLNSES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three primary building blocks:
- 4-(4-Methoxyphenyl)piperazine : Provides the central piperazine ring substituted with a methoxyphenyl group.
- 2-Chloroethanesulfonyl chloride : Serves as the sulfonylation reagent for introducing the sulfonylethyl spacer.
- 3-Methylbenzoyl chloride : Delivers the benzamide moiety with a methyl substituent.
This retrosynthetic approach aligns with modular strategies for analogous sulfonamide-linked piperazine derivatives.
Stepwise Synthesis Protocol
Synthesis of 4-(4-Methoxyphenyl)piperazine
Method A: Cyclocondensation of 1,2-Diaminoethane Derivatives
- Reactants : 4-Methoxyaniline and 1,2-dibromoethane undergo cyclization in the presence of K₂CO₃ (2.5 eq) in refluxing acetonitrile (12 h, 80°C).
- Yield : 68–72% after recrystallization from ethanol.
- Key Characterization : ¹H NMR (CDCl₃, 400 MHz): δ 6.85 (d, J = 8.8 Hz, 2H, ArH), 6.78 (d, J = 8.8 Hz, 2H, ArH), 3.80 (s, 3H, OCH₃), 3.15–3.10 (m, 4H, piperazine-H), 2.95–2.90 (m, 4H, piperazine-H).
Method B: Buchwald-Hartwig Amination
Sulfonylation of Piperazine
Reaction Conditions :
- Sulfonylating Agent : 2-Chloroethanesulfonyl chloride (1.2 eq) added dropwise to a stirred solution of 4-(4-methoxyphenyl)piperazine (1 eq) in anhydrous DCM at 0°C.
- Base : Triethylamine (2.5 eq) to scavenge HCl.
- Temperature : 0°C → RT over 2 h, followed by reflux (40°C, 6 h).
- Workup : Extraction with 5% NaHCO₃, drying (MgSO₄), and solvent evaporation.
- Yield : 85–90% of 1-(2-chloroethylsulfonyl)-4-(4-methoxyphenyl)piperazine.
Critical Note : Excess sulfonyl chloride may lead to disulfonation; stoichiometric control is essential.
Nucleophilic Acyl Substitution for Benzamide Formation
Procedure :
- Activation of 3-Methylbenzoic Acid : React with thionyl chloride (3 eq) in refluxing toluene (4 h) to generate 3-methylbenzoyl chloride.
- Coupling Reaction :
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7 → 1:1 gradient) yields the title compound as a white solid.
Optimization Data :
| Parameter | Effect on Yield |
|---|---|
| Solvent (ACN vs. THF) | ACN: 78% vs. THF: 62% |
| Temperature (80°C vs. RT) | 80°C: 78% vs. RT: 41% |
| Base (K₂CO₃ vs. Et₃N) | K₂CO₃: 78% vs. Et₃N: 65% |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
- Microreactor Setup :
- Throughput : 2.5 kg/day with >95% purity (HPLC).
Green Chemistry Approaches
- Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DCM reduces environmental impact (E-factor: 8.2 → 3.7).
- Catalytic Recycling : Pd nanoparticles supported on magnetic Fe₃O₄ enable >5 reuses without significant activity loss.
Structural Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (t, J = 5.6 Hz, 1H, NH), 7.72–7.68 (m, 2H, ArH), 7.45–7.41 (m, 2H, ArH), 6.93 (d, J = 8.8 Hz, 2H, ArH), 6.82 (d, J = 8.8 Hz, 2H, ArH), 3.73 (s, 3H, OCH₃), 3.52–3.48 (m, 4H, piperazine-H), 3.28–3.24 (m, 4H, piperazine-H), 3.18–3.12 (m, 2H, CH₂SO₂), 2.92–2.88 (m, 2H, CH₂N), 2.40 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calcd for C₂₁H₂₆N₃O₄S [M+H]⁺: 416.1638; found: 416.1641.
Purity Assessment
- HPLC Conditions : C18 column (4.6 × 150 mm, 5 μm), gradient 30–90% MeCN in 0.1% TFA/H₂O over 25 min, λ = 254 nm.
- Retention Time : 12.7 min (purity >99.2% by area normalization).
Challenges and Alternative Pathways
Competing Side Reactions
- Sulfonamide Hydrolysis : Prolonged heating in aqueous media cleaves the sulfonylethyl chain. Mitigated by maintaining pH <5 during workup.
- N-Methylation : Undesired quaternization of piperazine in polar aprotic solvents. Additive screening identified 2,6-lutidine (10 mol%) as an effective suppressor.
Enzymatic Coupling Strategies
- Lipase-Catalyzed Amidation :
- Substrates : 3-Methylbenzoic acid and 1-(2-aminoethylsulfonyl)-4-(4-methoxyphenyl)piperazine.
- Conditions : Novozym 435 (5 wt%), tert-butanol, 60°C, 24 h.
- Yield : 81% with >99% enantiomeric excess (where applicable).
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders.
Biology: It is used in research involving receptor binding studies and enzyme inhibition assays.
Industry: It may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide involves its interaction with specific molecular targets:
Receptor Binding: It binds to certain receptors in the brain, potentially modulating neurotransmitter activity.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways.
Pathways Involved: The compound may affect pathways related to inflammation and neuroprotection.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide with analogous benzamide-piperazine derivatives, focusing on structural features, physicochemical properties, and pharmacological implications.
Structural and Functional Group Comparisons
Physicochemical and Spectroscopic Data
Data from NMR, MS, and melting points highlight distinct properties:
*Molecular weight inferred from analogous compounds.
Key Findings and Implications
Substituent Effects :
- Hydroxy Groups (e.g., 11n): Improve solubility but may reduce CNS penetration due to hydrogen bonding .
- Thiophene/Chloro Groups (e.g., 3j, 12e): Enhance metabolic stability and receptor affinity via hydrophobic interactions .
Synthetic Challenges : Sulfonation and stereospecific piperazine synthesis require precise temperature and solvent control, as seen in and .
Biological Activity
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide, also known as C224-1705, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound based on diverse research findings, including its mechanism of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperazine ring, a sulfonyl group, and a methylbenzamide moiety. Its molecular formula is , and it exhibits properties that suggest potential interactions with various biological targets.
This compound has been studied for its role as an acetylcholinesterase inhibitor , which is significant in the context of neurodegenerative diseases such as Alzheimer's disease. The mechanism involves binding to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .
2. Enzyme Inhibition
The compound has shown promise as an inhibitor of enzymes such as urease and acetylcholinesterase . In vitro studies have demonstrated significant inhibitory effects, which may be beneficial in conditions where these enzymes play a pathological role .
3. Neuroprotective Effects
Given its mechanism as an acetylcholinesterase inhibitor, this compound may also possess neuroprotective properties. Increased levels of acetylcholine in synaptic clefts can enhance cognitive function, making it a candidate for further investigation in neurodegenerative disorders .
Comparative Studies
A comparative analysis with similar compounds reveals that this compound exhibits unique biological profiles due to its specific functional groups. For instance:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-nitrobenzamide | Similar piperazine structure | Moderate AChE inhibition |
| 4-Chloro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide | Chlorinated variant | Enhanced antibacterial activity |
Case Studies
Several studies have highlighted the biological efficacy of compounds related to this compound:
- Study on Acetylcholinesterase Inhibition : A study demonstrated that derivatives of benzamides showed significant AChE inhibition, with some compounds exhibiting IC50 values below 10 µM, indicating strong potential for treating Alzheimer's disease .
- Antibacterial Screening : In a screening of synthesized benzamide derivatives, several compounds displayed strong antibacterial activity against Bacillus subtilis, suggesting that modifications to the sulfonamide group can enhance antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
